5-Phenyl-1,2,4-triazine-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXNWTKUEPUSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77192-52-0 (hydrochloride salt) | |
| Record name | I 319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00166711 | |
| Record name | I 319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-28-5 | |
| Record name | 5-Phenyl-1,2,4-triazine-3(2H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15969-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | I 319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | I 319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 5 Phenyl 1,2,4 Triazine 3 Thiol
Oxidation Chemistry of the Thiol Group
The thiol group (-SH) at the 3-position of the triazine ring is a primary site for oxidation reactions, leading to the formation of disulfide bonds or sulfonic acids depending on the oxidizing agent and reaction conditions.
Formation of Disulfide Bonds
The oxidation of 5-Phenyl-1,2,4-triazine-3-thiol can readily lead to the formation of a disulfide-linked dimer. This transformation is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. nih.govorganic-chemistry.org The reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond.
For instance, the reaction of this compound with an oxidizing agent such as hydrogen peroxide in the presence of an iodide ion catalyst can yield the corresponding disulfide, 1,2-bis(5-phenyl-1,2,4-triazin-3-yl)disulfane. organic-chemistry.org This transformation is significant as it alters the molecular properties and can be a key step in the synthesis of more complex structures.
Table 1: Oxidation of this compound to Disulfide
| Reactant | Oxidizing Agent | Product | Reference |
| This compound | Hydrogen Peroxide/Iodide Ion | 1,2-bis(5-phenyl-1,2,4-triazin-3-yl)disulfane | organic-chemistry.org |
| Thiol | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Disulfide | organic-chemistry.org |
| Thiol | Dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) | Disulfide | organic-chemistry.org |
Synthesis of Sulfonic Acids
Stronger oxidation of the thiol group can lead to the formation of the corresponding sulfonic acid, 5-phenyl-1,2,4-triazine-3-sulfonic acid. This reaction typically requires more potent oxidizing agents than those used for disulfide formation. The introduction of the sulfonic acid group significantly increases the polarity and acidity of the molecule.
While specific examples for the direct synthesis of 5-phenyl-1,2,4-triazine-3-sulfonic acid from the corresponding thiol are not extensively detailed in the provided search results, the general principle of thiol to sulfonic acid oxidation is a well-established transformation in organic chemistry.
Reduction of the 1,2,4-Triazine (B1199460) Ring System
The 1,2,4-triazine ring is an electron-deficient system and can undergo reduction to form dihydro derivatives. This transformation alters the aromaticity of the triazine ring and introduces new stereocenters.
Preparation of Dihydro Derivatives
The reduction of the 1,2,4-triazine ring in this compound can lead to the formation of 2,3-dihydro- or 4,5-dihydro-1,2,4-triazine derivatives. researchgate.net The specific isomer obtained depends on the reducing agent and the reaction conditions. For example, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can be employed for this purpose.
A study on the synthesis of 5-phenyl-2,3-dihydro-1,2,4-triazine-3-thiones involved the condensation of phenylglyoxal (B86788) monohydrate with thiosemicarbazide (B42300). researchgate.net While this represents a synthetic route to a dihydro derivative, direct reduction of the pre-formed aromatic triazine is also a viable approach.
Table 2: Synthesis of Dihydro-1,2,4-triazine Derivatives
| Starting Material | Reagent | Product | Reference |
| Phenylglyoxal monohydrate | Thiosemicarbazide | 5-Phenyl-2,3-dihydro-1,2,4-triazine-3-thione | researchgate.net |
| Amidines | N,N-dimethylethanolamine | 1,2-Dihydro-1,3,5-triazines | rsc.org |
Electrophilic Substitution Reactions on the Phenyl Moiety
The phenyl group attached at the 5-position of the triazine ring is susceptible to electrophilic aromatic substitution reactions. wikipedia.org The directing effect of the triazine ring, which is generally electron-withdrawing, will influence the position of substitution on the phenyl ring.
Nitration
Nitration of the phenyl ring of this compound can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the 1,2,4-triazine ring is expected to direct the incoming nitro group primarily to the meta-position of the phenyl ring.
While a specific study detailing the nitration of this compound was not found in the search results, the nitration of similar phenyl-substituted heterocyclic systems is a well-documented process. researchgate.net The resulting nitro-substituted derivative can serve as a precursor for further functionalization, for example, through reduction of the nitro group to an amino group.
Halogenation
The interaction of this compound and its derivatives with halogens such as bromine and iodine can lead to several outcomes, depending on the substrate and reaction conditions. The thiol group can be oxidized by halogens to form disulfide bridges.
More complex reactivity is observed in S-substituted derivatives. For instance, the reaction of 3-alkenylsulfanyl- or 3-alkynylsulfanyl-5-phenyl-1,2,4-triazines with halogens results in electrophilic heterocyclization. The interaction with iodine or bromine can lead to the annelation of a thiazole (B1198619) ring, forming researchgate.netnih.govthiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazinium systems. The specific structure of the product, particularly whether the resulting double bond is endocyclic or exocyclic, is dependent on the halogen used.
A notable example is the reaction of 3-propargylsulfanyl-5-phenyl-1,2,4-triazine with bromine, which initiates an unusual cascade reaction. This sequence involves electrophilic heterocyclization, bromine addition, and subsequent elimination of hydrogen bromide. The final product of this complex transformation is 3-dibromomethyl-7-phenyl researchgate.netnih.govthiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazinium bromide.
Reactions with Dihaloalkanes: Bridging and Functionalization
The reaction of this compound with dihaloalkanes, such as 1,2-dibromoethane (B42909), serves as a powerful method for both functionalization and the creation of bridged molecular structures. The stoichiometry of the reactants is critical in directing the reaction toward a specific product.
When this compound reacts with 1,2-dibromoethane in a 1:1 or 1:2 molar ratio, the primary product is 3-[(2-bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine. researchgate.net This reaction proceeds via S-alkylation, where one of the bromine atoms is displaced by the nucleophilic sulfur of the triazine-thiol, leaving the second bromo-functional group intact for potential further transformations. researchgate.net Utilizing a twofold excess of 1,2-dibromoethane has been shown to increase the yield of the S-bromoethyl derivative by 11%. researchgate.net
By adjusting the stoichiometry to a 2:1 molar ratio of this compound to 1,2-dibromoethane, a symmetrical bridged compound is formed. researchgate.net In this reaction, two triazine molecules are linked by an ethane (B1197151) bridge, resulting in the synthesis of 1,2-bis-(5-phenyl- researchgate.netnih.govresearchgate.nettriazinyl-3-sulfanyl)-ethane. researchgate.net This demonstrates the utility of dihaloalkanes as bridging agents to create larger, dimeric structures.
Table 1: Reaction of this compound with 1,2-Dibromoethane
| Molar Ratio (Triazine : Dibromoethane) | Product | Key 1H NMR Signals (ppm) | Reference |
|---|---|---|---|
| 1:1 or 1:2 | 3-[(2-Bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine | Triplet for SCH2 group at 3.22 ppm; Triplet for CH2Br group at 4.39 ppm | researchgate.net |
| 2:1 | 1,2-bis-(5-Phenyl- researchgate.netnih.govresearchgate.nettriazinyl-3-sulfanyl)-ethane | Singlet for the two equivalent S-CH2 groups at 3.79 ppm | researchgate.net |
Nucleophilic Reactivity and Heterocycle Formation
The exocyclic sulfur atom in this compound confers significant nucleophilic character to the molecule, making it a versatile precursor for the synthesis of various sulfur-containing heterocyclic systems. The thiol group readily participates in S-alkylation and condensation reactions with a range of electrophiles.
For example, related 3-mercapto-1,2,4-triazine derivatives react with phenacyl halides. researchgate.net This S-alkylation yields S-phenacyl derivatives, which can subsequently undergo intramolecular cyclization upon heating to form fused heterocyclic systems such as triazino[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines. researchgate.net Similarly, reaction with acrylonitrile (B1666552) leads to S-cyanoethylation, and the resulting product can be further modified. researchgate.net These reactions highlight a common strategy where the initial nucleophilic attack by the sulfur atom is followed by a cyclization step to build more complex molecular architectures.
Table 2: Examples of Nucleophilic Reactions of 1,2,4-Triazine-3-thiol Analogs
| Triazine Reactant | Electrophile | Initial Product Type | Final Product/Use | Reference |
|---|---|---|---|---|
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | S-Phenacyl derivative | Cyclization to Triazino[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines | researchgate.net |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Acrylonitrile | S-(2-Cyanoethyl) derivative | Condensation with aldehydes | researchgate.net |
| 5,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367) | 9-(2-Bromoethyl)-9H-carbazole | S-Alkylated carbazole (B46965) derivative | Synthesis of complex triazine derivatives | nih.gov |
Reactions Leading to Unstable Intermediates (e.g., Sulfenyl Bromides) and their Transformations
The reaction of certain this compound derivatives with halogens can proceed through highly reactive, unstable intermediates that rapidly transform into more stable products. While stable sulfenyl bromide intermediates of the parent compound are not commonly isolated, their transient formation can be inferred from the final products of complex reaction cascades.
A clear example is the reaction of 3-propargylsulfanyl-5-phenyl-1,2,4-triazine with bromine. The initial step is believed to be an electrophilic attack by bromine on the sulfur atom of the propargylsulfanyl group. This forms a highly reactive sulfonium-type intermediate. This species does not persist; instead, it undergoes a rapid intramolecular cascade reaction. This transformation involves cyclization, addition of bromine across the former triple bond, and elimination of hydrogen bromide. The ultimate outcome of this sequence is the formation of the stable, fused heterocyclic product, 3-dibromomethyl-7-phenyl researchgate.netnih.govthiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazinium bromide. This illustrates how a reaction proceeding through a transient intermediate can lead to significant molecular rearrangement and complexity.
Spectroscopic and Structural Characterization of 5 Phenyl 1,2,4 Triazine 3 Thiol and Its Derivatives
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 5-Phenyl-1,2,4-triazine-3-thiol and its derivatives, FTIR spectra reveal characteristic absorption bands that confirm the presence of key structural features.
The compound exists in a tautomeric equilibrium between the thiol and thione forms. The FTIR spectrum helps in distinguishing between these two forms. The thiol form exhibits a weak and broad absorption band for the S-H stretch in the range of 2550–2600 cm⁻¹. Conversely, the thione form is characterized by a C=S stretching vibration, which appears in the region of 1250–1300 cm⁻¹. The N-H bending vibration in the thione form is typically observed between 1550–1600 cm⁻¹.
The presence of the triazine ring is confirmed by C=N stretching vibrations, which are found in the 1580–1620 cm⁻¹ range. For derivatives, additional characteristic peaks will appear. For instance, an ester derivative would show a strong C=O stretching band around 1730 cm⁻¹. researchgate.net The introduction of an amide group can be identified by a CONH stretching band at approximately 1678-1683 cm⁻¹. researchgate.net
Table 1: Key FTIR Bands for this compound and its Derivatives
| Functional Group | Band Position (cm⁻¹) | Assignment |
| S-H (Thiol form) | 2550–2600 | Thiol stretch |
| C=S (Thione form) | 1250–1300 | Thione stretch |
| N-H (Thione form) | 1550–1600 | N-H bend |
| C=N (Triazine ring) | 1580–1620 | Triazine ring stretch |
| C=O (Ester derivative) | ~1730 | Carbonyl stretch |
| CONH (Amide derivative) | ~1678-1683 | Amide I band |
Note: The exact positions of the bands can vary depending on the specific derivative and the sample phase (solid or solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, the proton of the thiol group (S-H) or the N-H proton in the thione form gives a characteristic broad singlet signal at a downfield chemical shift, typically in the range of δ 13.2–14.37 ppm. nih.gov The protons of the phenyl group usually appear as a multiplet in the aromatic region, between δ 7.4 and 8.1 ppm. nih.govlew.ro
The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the C=S group in the thione form or the C-S group in the thiol form (C3) is typically observed at a chemical shift of δ 167–180 ppm. lew.ro The carbon atoms of the phenyl ring resonate in the range of δ 125–135 ppm. The carbon atoms within the triazine ring also show characteristic signals.
Table 2: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ ppm) | Assignment |
| ¹H | 13.2–14.37 (broad singlet) | SH or NH proton |
| ¹H | 7.4–8.1 (multiplet) | Phenyl protons |
| ¹³C | 167–180 | C3 (Thione/Thiol) |
| ¹³C | 125–135 | Phenyl carbons |
Note: Chemical shifts are dependent on the solvent used and the specific nature of the derivative.
High-Resolution Mass Spectrometry (HR-MS, LSIMS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. Techniques like Liquid Secondary Ion Mass Spectrometry (LSIMS) and Electrospray Ionization (ESI) are commonly used.
For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. For example, a derivative like 3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole showed a calculated m/z for [M+Na]⁺ of 327.1467, with the found value being 327.1478, which is in close agreement. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of 1,2,4-triazine (B1199460) derivatives often involves the loss of small, stable molecules. For instance, the mass spectrum of some triazine derivatives shows fragmentation leading to the formation of a 2-phenyl-5-benzylidene-4-oxo imidazolidinone ion at m/z 248. derpharmachemica.com The study of these fragmentation pathways helps in confirming the connectivity of the different parts of the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of the synthesized compound.
For a derivative of 5-phenyl researchgate.netrsc.orgmdpi.comtriazole, the calculated elemental composition for C₂₁H₂₆N₆OS was C, 61.44%; H, 6.39%; N, 20.48%; S, 7.79%. The experimentally found values were C, 61.47%; H, 6.27%; N, 20.50%; S, 7.79%, which are in excellent agreement with the calculated values, thus confirming the proposed structure. researchgate.net Similarly, for another derivative, C₂₂H₂₈N₆OS, the calculated values were C, 62.23%; H, 6.64%; N, 19.79%; S, 7.55%, and the found values were C, 62.20%; H, 6.64%; N, 19.70%; S, 7.55%. researchgate.net
Table 3: Example of Elemental Analysis Data for a this compound Derivative (C₂₁H₂₆N₆OS)
| Element | Calculated (%) | Found (%) |
| C | 61.44 | 61.47 |
| H | 6.39 | 6.27 |
| N | 20.48 | 20.50 |
| S | 7.79 | 7.79 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
For a derivative, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the crystal structure revealed a dihedral angle of 11.77 (7)° between the triazine and phenyl rings. nih.govnih.govresearchgate.net The crystal packing was characterized by π–π stacking interactions between the triazine and phenyl rings, with centroid–centroid distances of 3.7359 (3) and 3.7944 (4) Å. nih.govnih.govresearchgate.net
In another example, the crystal structure of a 1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 derivative showed that the aromatic ring was nearly coplanar with the triazole ring in the optimized geometry, though the experimental value for the torsion angle was 21 degrees. nih.gov Such studies are crucial for understanding the intermolecular interactions that govern the solid-state properties of these compounds.
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations) for Electronic and Structural Parameter Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the electronic and structural properties of molecules.
DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, can be used to optimize the molecular geometry of this compound and its derivatives. d-nb.infonih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. d-nb.info For example, DFT calculations have been used to study the planarity of the triazine ring and the rotational angle of the phenyl group. d-nb.info
Furthermore, DFT can be employed to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions within the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these compounds. sci-hub.se
Pharmacological and Biological Applications of 5 Phenyl 1,2,4 Triazine 3 Thiol Derivatives in Vitro Investigations
Antimicrobial Activity (In Vitro Assays)
The antimicrobial potential of 5-Phenyl-1,2,4-triazine-3-thiol derivatives has been extensively evaluated against a range of pathogenic microorganisms. These in vitro assays are crucial first steps in identifying compounds that could combat the growing challenge of antimicrobial resistance.
Antibacterial Efficacy against Gram-Negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Numerous studies have demonstrated the antibacterial effects of various derivatives. A series of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were synthesized and screened for their antimicrobial activity using the agar-well diffusion method. researchgate.netistanbul.edu.tr Several of these compounds exhibited promising activity against both bacteria and yeast-like fungi. researchgate.netistanbul.edu.tr
In one study, Schiff bases were prepared from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and various aldehydes, which were then cyclized to create thiazolidinone derivatives. researchgate.net The antibacterial activity of these synthesized compounds was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results, measured as the diameter of the inhibition zone, indicated that several derivatives possessed notable antibacterial properties.
Similarly, other research focused on synthesizing 3-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one derivatives. These compounds were evaluated for their antibacterial activity against several strains, including E. coli, S. aureus, and P. aeruginosa, showing significant potential. iarjset.com Another class of compounds, 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, also displayed considerable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
| Derivative Type | Test Organisms | Key Findings | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Several compounds showed promising activity in agar-well diffusion tests. | researchgate.netistanbul.edu.tr |
| 3-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]-1,3-dihydro-2H-indol-2-one derivatives | E. coli, S. aureus, P. aeruginosa | Synthesized compounds demonstrated significant antibacterial activity. | iarjset.com |
| 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives | Gram-positive and Gram-negative bacteria | Showed significant antimicrobial effects. | nih.gov |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Gram-positive bacteria (M. luteus, B. subtilis, S. aureus) | Nine compounds showed potential activity with MIC values ranging from 3.91-500 µg/mL. | nih.gov |
Antifungal Activity against Yeast-like Fungi (e.g., Candida albicans)
The antifungal properties of these derivatives, particularly against the opportunistic yeast Candida albicans, have also been a subject of investigation. In the same study that synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the compounds were also tested for their antifungal activity. researchgate.netistanbul.edu.tr A simple susceptibility screening test using agar-well diffusion revealed that a few compounds showed promising results against yeast-like fungi. researchgate.netistanbul.edu.tr
Further research into 3-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino] derivatives also included screening against C. albicans, where their antifungal potential was confirmed using the agar (B569324) well diffusion method. iarjset.com Additionally, a review of s-triazine derivatives highlighted their potential as novel antifungal agents, with some demonstrating potent efficacy against pathogenic fungi, including Candida species. nih.gov
| Derivative Type | Test Organism | Key Findings | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | Some compounds displayed promising antifungal activity in agar-well diffusion tests. | researchgate.netistanbul.edu.tr |
| 3-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino] derivatives | Candida albicans | Showed antifungal activity via the agar well diffusion method. | iarjset.com |
| s-Triazine derivatives | Candida species | Review indicates potent efficacy of some derivatives against pathogenic fungi. | nih.gov |
Mechanistic Investigations of Antimicrobial Action (In Vitro)
Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as drugs. In vitro studies have begun to shed light on their modes of action. For some s-triazine derivatives, the mechanism involves the inhibition of essential bacterial enzymes. nih.gov Research has pointed to the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and repair in bacteria but absent in humans, making it an attractive target. nih.gov
Other studies on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives suggest they may act as dual inhibitors of both bacterial DNA gyrase and dihydrofolate reductase (DHFR), another key enzyme in microbial metabolism. nih.gov In the context of antifungal action, certain s-triazine-tetrazole analogs have been found to be potent inhibitors of the Candida 14α-demethylase enzyme, which is vital for fungal cell membrane integrity. nih.gov
Anticancer Potential (In Vitro Cell Line Studies)
Beyond their antimicrobial properties, derivatives of this compound have shown significant promise as anticancer agents in various in vitro studies. These investigations typically involve testing the compounds against different cancer cell lines to determine their cytotoxicity and to elucidate the underlying mechanisms of cell death.
Induction of Cell Cycle Arrest in Cancer Cell Lines (e.g., MCF-7, MOLT-4)
The ability to halt the proliferation of cancer cells by inducing cell cycle arrest is a key characteristic of many chemotherapeutic agents. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities, have shown that these compounds can inhibit the growth of several tumor cell lines, including the human breast cancer cell line MCF-7. nih.gov One study reported that N-substituted phenothiazine (B1677639) analogs linked to a mitochondria-directed cationic group could cause cell cycle arrest in tumor cells. mdpi.com While specific data on this compound derivatives against the MOLT-4 cell line is limited, the findings in other cancer cell lines like MCF-7 and colon cancer lines suggest a broader potential for this class of compounds to interfere with the cancer cell cycle. nih.govnih.govnih.gov
Apoptosis Induction Mechanisms (e.g., Oxidative Stress, Mitochondrial Dysfunction)
Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. Several studies have explored the pro-apoptotic mechanisms of triazine derivatives. Research on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] iarjset.comnih.govnih.govtriazine sulfonamide derivatives in DLD-1 and HT-29 colon cancer cells revealed their anticancer activity is linked to the initiation of apoptosis. nih.govnih.gov This process was shown to occur through both the intrinsic pathway, indicated by a decrease in mitochondrial membrane potential, and the extrinsic pathway, confirmed by an increase in caspase-8 activity. nih.govnih.gov
Mitochondrial dysfunction has been identified as a key factor in the cytotoxic effect of these compounds. mdpi.com For instance, a phenothiazine-F16 hybrid demonstrated a significant ability to decrease the membrane potential of mitochondria, ultimately leading to cell death. mdpi.com Furthermore, other 1,2,4-triazine (B1199460) derivatives have been shown to inhibit oxidative stress-induced phosphorylation of MAPKs, a signaling pathway involved in both cell survival and apoptosis. nih.gov This suggests that the anticancer effects of these compounds are multifaceted, involving the disruption of critical cellular processes like mitochondrial function and stress-response pathways. mdpi.comnih.gov
| Derivative Type | Cancer Cell Line | Apoptotic Mechanism | Key Findings | Reference |
| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] iarjset.comnih.govnih.govtriazine sulfonamides | DLD-1, HT-29 (Colon) | Intrinsic & Extrinsic Pathways | Induced apoptosis via mitochondrial membrane potential loss and increased caspase-8 activity. | nih.govnih.gov |
| Phenothiazine-F16 hybrid | BT474 (Breast) | Mitochondrial Dysfunction | Caused a significant decrease in mitochondrial membrane potential, leading to cell death. | mdpi.com |
| 3-thiomethyl-5,6-dimethoxyphenyl-1,2,4-triazine (TDMT) | PC12 (Neuronal) | Inhibition of Oxidative Stress | Inhibited oxidative stress-induced phosphorylation of MAPKs. | nih.gov |
Antiproliferative Activity against Specific Cancer Cell Lines (e.g., MGC-803, EC-109, PC-3)
The potential of 1,2,4-triazine derivatives as anticancer agents has been evaluated against several specific cancer cell lines.
In a study focused on neddylation inhibitors for cancer treatment, a series of 1,2,4-triazine-based derivatives were synthesized and tested for their antiproliferative effects on the human gastric cancer cell line MGC-803. nih.gov Among the synthesized compounds, one derivative, designated as V11, demonstrated the most potent activity, inhibiting the growth of MGC-803 cells with an IC₅₀ value of 8.22 μM. nih.gov Further investigation revealed that this compound could halt the cell cycle at the G2/M phase and induce apoptosis through both extrinsic and intrinsic pathways. nih.gov
The pyrazolo[4,3-e] nih.govnih.govnih.govtriazine class, a fused-ring system containing the 1,2,4-triazine core, has also been assessed for its activity against various human tumor cell lines, including the prostate cancer (PC-3) cell line. nih.gov While several derivatives showed moderate activity, their specific IC₅₀ values against PC-3 were part of a broader screening that highlighted activity across multiple cell lines. nih.gov
Currently, specific in vitro antiproliferative data for this compound derivatives against the human esophageal carcinoma cell line EC-109 is not prominently available in the reviewed literature.
Cytotoxic Effects on Human Cancer Cell Lines
The cytotoxic potential of various molecules derived from the 1,2,4-triazine and related triazine frameworks has been extensively studied across a diverse panel of human cancer cell lines. These investigations aim to identify compounds with potent and selective cancer cell-killing abilities.
For instance, novel phenanthro-triazine-3-thiol derivatives were designed and evaluated for their cytotoxic activity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. nih.gov One derivative, P11, which incorporates a phenyl substitution, showed considerable cytotoxicity against the MCF-7 cell line with an IC₅₀ value of 15.4 ± 2.9 μM. nih.gov
In another study, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine derivative, MM-129, demonstrated significantly higher cytotoxic potency against colon adenocarcinoma cell lines DLD-1 and HT-29 when compared to reference drugs. The IC₅₀ value for MM-129 was 3.1 µM in both cell lines. mdpi.com
The following table summarizes the cytotoxic activities of various triazine derivatives against different human cancer cell lines as reported in the literature.
| Derivative Class | Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Phenanthro-triazine-3-thiol | P11 | MCF-7 | Breast Adenocarcinoma | 15.4 ± 2.9 | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine | MM-129 | DLD-1 | Colon Adenocarcinoma | 3.1 | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine | MM-129 | HT-29 | Colon Adenocarcinoma | 3.1 | mdpi.com |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine | 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e] nih.govnih.govnih.govtriazine | Colo205 | Colorectal Adenocarcinoma | 4 | nih.gov |
| 1,3,5-Triazine (B166579) Schiff Base | Compound 4b | MCF-7 | Breast Carcinoma | 3.29 | nih.gov |
| 1,3,5-Triazine Schiff Base | Compound 4b | HCT-116 | Colon Cancer | 3.64 | nih.gov |
Anti-inflammatory Effects (Enzymatic Inhibition Models)
Derivatives of 1,2,4-triazine have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).
The lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX), are crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. A study on 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones, which are structurally related to the core compound, identified a selective inhibitor of 5-LOX. nih.gov The parent structure, 1-phenylperhydro-1,2,4-triazin-3-one, was found to be a selective inhibitor of 5-LOX in various assays, with IC₅₀ values ranging from 5 to 21 μM. nih.gov Notably, this compound showed minimal activity against other related enzymes like 12-LOX and cyclooxygenase (COX), highlighting its selectivity. nih.gov
Targeting both the COX-2 and 5-LOX pathways simultaneously is a promising strategy for developing anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs. A novel series of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives were specifically designed and synthesized as dual COX-2/5-LOX inhibitors. nih.gov
In vitro enzymatic assays demonstrated that compounds from this series exhibited moderate to excellent inhibitory activity against both enzymes. nih.gov One compound in particular, 6k, displayed superior inhibition of both COX-2 and 5-LOX compared to the respective standard drugs, celecoxib (B62257) and zileuton. nih.gov
The inhibitory concentrations for the most active compound are detailed in the table below.
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Reference |
| 6k | COX-2 | 0.33 ± 0.02 | Celecoxib | 1.81 ± 0.13 | nih.gov |
| 6k | 5-LOX | 4.90 ± 0.22 | Zileuton | 15.04 ± 0.18 | nih.gov |
Antiviral Investigations (In Vitro Enzyme or Replication Inhibition)
The broad biological activity of the triazine scaffold has prompted investigations into its antiviral potential. While specific studies on this compound are limited, research on related triazine and triazole structures has shown promising in vitro results against various viruses.
For example, a series of novel 1,3,5-triazine derivatives incorporating piperazine (B1678402) structures were synthesized and evaluated for their activity against Potato Virus Y (PVY), a significant plant pathogen. mdpi.com Several of these compounds demonstrated potent anti-PVY activity, with one derivative, C35, showing curative, protective, and inactivation activities comparable or superior to the commercial agent ningnanmycin. mdpi.com
In the context of human viruses, hybrid molecules containing a 1,2,3-triazole ring linked to a phenylpyrazolone scaffold were assessed for their ability to inhibit SARS-CoV-2 replication in Vero cells. Many of these derivatives potently inhibited viral replication by over 50% with low cytotoxicity. The mechanism of action for the most active compounds was identified as the inhibition of the SARS-CoV-2 main protease (Mpro), with IC₅₀ values in the low micromolar range.
Other Investigated Biological Activities (In Vitro)
Beyond the applications previously mentioned, the versatile 1,2,4-triazine scaffold has been explored for other potential therapeutic uses in vitro.
One area of investigation is neuroprotection. Novel 1,2,4-triazine derivatives were examined for their role against oxidative stress in a rat pheochromocytoma (PC12) cell line. The study found that these compounds provided consistent protection from hydrogen peroxide-induced cell death, which was associated with a significant reduction in the activation of caspase-3, a key enzyme in apoptosis.
Furthermore, the antimalarial properties of bi(1,2,4-triazine) derivatives have been explored. A series of 3,3′-disubstituted 5,5′-bi(1,2,4-triazine) derivatives were screened against the erythrocytic stage of Plasmodium falciparum. The most potent compound, 6k, exhibited a very low IC₅₀ of 0.008 μM against the 3D7 line and also showed high potency against chloroquine- and artemisinin-resistant strains of the parasite.
Metal Chelating Activity
The unique structural features of this compound, particularly the presence of a thiol/thione group, confer upon it the ability to form stable complexes with various metal ions. This property is fundamental to its potential applications in coordination chemistry and pharmacology. The thiol group, in its deprotonated form, can act as a potent ligand for metal ions, leading to the formation of coordination complexes. This chelating ability is crucial for its biological activity, as it can modulate the concentration of essential metal ions or sequester toxic metals.
The formation of stable complexes with metal ions is a key characteristic of this class of compounds. The thiol group can be oxidized to form disulfides, which can also participate in metal coordination. The ability of these compounds to interact with metal ions is a critical aspect of their mechanism of action in various biological systems.
Thiol-containing compounds are well-established as effective metal chelators. For instance, chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonic acid (DMPS) are utilized in clinical settings for the treatment of heavy metal poisoning. nih.gov The chelating efficacy of these molecules is attributed to the strong affinity of the thiol groups for heavy metal ions such as mercury, lead, and cadmium. nih.gov While specific studies on the metal chelating activity of this compound for therapeutic applications are not extensively detailed in the provided search results, the inherent properties of the thiol group suggest a potential for such activity.
Antioxidant Potential
Derivatives of the 1,2,4-triazine scaffold have demonstrated notable antioxidant properties in various in vitro assays. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.
One study investigated the antioxidant activity of a series of 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol derivatives. The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The results, as summarized in the table below, indicate significant antioxidant potential.
| Compound | DPPH IC50 (mg/mL) | FRAP (μmol Fe2+/g) | Reference Compound (Quercetin) DPPH IC50 (mg/mL) | Reference Compound (Quercetin) FRAP (μmol Fe2+/g) |
|---|---|---|---|---|
| TP derivative | 4.90 ± 0.16 | 9561.1 ± 77.8 | 1.48 ± 0.1 | 11162.5 ± 94.2 |
The triazine-phenol derivative (TP derivative) exhibited good antioxidant activity in both assays, although it was less potent than the reference compound, quercetin. nih.gov The study suggests that the phenolic group substitutions on the triazine core contribute significantly to the observed antioxidant effects. nih.gov
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. Derivatives of the 1,2,4-triazine and related triazole scaffolds have emerged as promising kinase inhibitors.
A series of 1,2,4-triazolin-5-thione derivatives were synthesized and evaluated for their inhibitory activity against casein kinase 1 (CK1) and casein kinase 2 (CK2). These kinases are implicated in cancer and neurodegenerative disorders. The most active compound demonstrated significant inhibition of the CK1γ isoform.
| Compound | Kinase Target | Inhibition at 50 μM | Inhibition at 100 μM |
|---|---|---|---|
| Most active 1,2,4-triazolin-5-thione derivative | CK1γ3 | 69% | 80% |
| CK2α | - | 27% |
The results indicate that these triazole derivatives are effective inhibitors of CK1γ, with micromolar activity. nih.gov Furthermore, novel 1,3,5-triazine-based pyrazole (B372694) derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with IC50 values in the nanomolar range. rsc.org
Modulation of Central Nervous System (CNS) Targets
Derivatives of the triazine core structure have shown potential for modulating targets within the central nervous system, suggesting their utility in the treatment of neurological and psychiatric disorders.
Novel 1,2,4-triazine derivatives have been investigated for their neuroprotective effects. In one study, these compounds demonstrated the ability to protect differentiated rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced cell death. nih.gov This protective effect was associated with a reduction in caspase-3 activation and an impairment of NF-κB activation, a key regulator of stress and inflammatory responses. nih.gov These findings suggest that such derivatives could be promising for the treatment of neurodegenerative diseases where oxidative stress plays a pathogenic role. nih.gov
In another line of research, 1,3,5-triazine derivatives have been identified as potent ligands for the serotonin (B10506) 5-HT6 receptor. nih.gov This receptor is considered a promising therapeutic target for Alzheimer's disease. nih.gov A series of these derivatives were synthesized and evaluated for their affinity to the 5-HT6 receptor, with some compounds exhibiting high affinity with Ki values in the low nanomolar range. nih.gov For instance, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was identified as a potent and selective 5-HT6 receptor ligand with a Ki of 13 nM. nih.gov
Structure Activity Relationship Sar Analysis of 5 Phenyl 1,2,4 Triazine 3 Thiol Derivatives
Correlations between Structural Modifications and Biological Efficacy
The biological potential of the 1,2,4-triazine (B1199460) scaffold is vast, with derivatives exhibiting a wide spectrum of activities, including anticancer, antimicrobial, and antihypertensive effects. nih.govresearchgate.netijpsr.info The efficacy of these compounds is intricately linked to the nature and position of various substituents on the triazine and phenyl rings.
Influence of the Thiol Group and its S-Derivatization on Activity
The thiol group at the C3 position of the 5-phenyl-1,2,4-triazine core is a pivotal feature for its chemical reactivity and biological activity. This nucleophilic group serves as a versatile handle for introducing a wide array of substituents, a process known as S-derivatization. This strategy has been extensively used to create libraries of new chemical entities with diverse pharmacological profiles. nih.govresearchgate.net
A common and effective method of derivatization involves the reaction of the thiol with electrophilic reagents. For example, the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) with ethyl chloroacetate (B1199739) yields an S-substituted ester. nih.govresearchgate.net This intermediate is not merely a synthetic stepping stone but is crucial for building more complex molecules. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) produces an acetohydrazide derivative, which can be further modified. researchgate.net
Impact of Substitutions on the Phenyl Ring and Triazine Core
The biological activity of 5-phenyl-1,2,4-triazine-3-thiol derivatives is profoundly influenced by the pattern of substitution on both the C5-phenyl ring and the triazine nucleus itself. SAR studies on analogous scaffolds, such as 2-phenyl-1,2,4-triazine-3,5(2H,4H)-diones, have demonstrated that modifying the phenyl ring can lead to derivatives with enhanced potency in inhibiting cancer cell growth. nih.gov
For derivatives of the closely related 5,6-diphenyl-1,2,4-triazine-3-thiol, the nature of the groups attached to the core is critical. In a series of compounds designed as antitumor agents, the derivative featuring a 6-methylbenzothiazole (B1275349) moiety, attached via an S-acetamide linker, was identified as the most potent. nih.gov This indicates that even subtle changes, such as the addition of a methyl group on a distal ring system, can have a significant impact on activity.
Furthermore, exploration of substitutions at other positions on the triazine ring has yielded important insights. A study of 3-hydrazino-5-phenyl-1,2,4-triazines, where the thiol is replaced by a hydrazino group, showed that variations in the substituents on this hydrazino moiety led to compounds with moderate antihypertensive activity. nih.gov This suggests that the substituent at the C3-position plays a key role in defining the type and level of pharmacological activity.
Table 1: Impact of Phenyl and Triazine Core Substitutions on Biological Activity
| Base Scaffold | Substitution | Resulting Compound Example | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione | Various substitutions on the phenyl ring | More active derivatives (e.g., 19, 34, 36) | Inhibition of TNBC cell line viability | nih.gov |
| 5,6-Diphenyl-1,2,4-triazine-3-thiol | 6-methylbenzothiazole via S-acetamide linker | Compound 3b | Antitumor activity against A549 cells | nih.gov |
Note: The table presents data from closely related analogs to infer the potential impact of substitutions on the this compound scaffold.
Role of Linker Groups and Spacer Architectures in Derivatized Compounds
Linker groups and spacer architectures are fundamental components in the design of derivatized this compound compounds, serving to connect the core scaffold to other functional or pharmacophoric groups. The nature, length, and flexibility of these linkers can significantly influence the biological activity of the final compound by controlling its orientation and binding affinity within a biological target.
A prominent example is the use of an acetamide (B32628) linker (-S-CH2-C(O)-NH-) to bridge the triazine core with other heterocyclic systems. nih.gov In the synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(substituted-thiazol/benzothiazol-2-yl)acetamide derivatives, this linker was instrumental. The resulting biological data revealed that the antitumor activity was highly dependent on the nature of the heterocyclic moiety attached at the other end of the linker, demonstrating the linker's role in presenting the terminal group for optimal target interaction. nih.gov
Other research has explored the introduction of different functionalities through S-derivatization. For instance, the thiol group has been used as an anchor to introduce thiazolidinone moieties via a thioacetamide (B46855) spacer. researchgate.net This strategy of using linkers to build more complex molecules allows for the exploration of a wider chemical space and the combination of different pharmacophores to achieve enhanced or novel biological activities. The linker itself can also contribute to the physicochemical properties of the molecule, affecting its solubility, stability, and membrane permeability.
Computational Modeling for SAR Elucidation (e.g., Molecular Docking Studies)
Computational modeling, particularly molecular docking, has become an indispensable tool for understanding the structure-activity relationships of therapeutic agents at a molecular level. While specific docking studies on this compound are not widely reported in the available literature, research on structurally analogous compounds provides valuable insights into how this scaffold might interact with biological targets.
For example, molecular docking was employed to investigate the binding of 4-phenyl-5-pyrazinyl-3-mercapto-1,2,4-triazole, a compound with a similar phenyl-heterocycle-thiol arrangement, with the focal adhesion kinase (FAK) domain. researchgate.net The study predicted favorable binding geometries, suggesting that the compound could act as a FAK inhibitor, which is a target for anticancer therapy. researchgate.net Such studies typically identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site.
Similarly, docking studies on 1,3,5-triazine (B166579) derivatives have been used to predict their binding modes within adenosine (B11128) receptors, helping to rationalize their observed biological activities. mdpi.com These computational approaches allow for the visualization of ligand-receptor interactions, providing a structural basis for observed SAR data and guiding the rational design of new derivatives with improved potency and selectivity. This methodology is crucial for prioritizing synthetic efforts and accelerating the drug discovery process.
Physicochemical Parameters (e.g., Polarity, Lipid Affinity) Influencing Biological Activity
The biological activity of any compound, including this compound derivatives, is not solely dependent on its structure but is also governed by a range of physicochemical parameters. These properties, such as polarity, lipophilicity (lipid affinity), solubility, and ionization state (pKa), dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity, often quantified by the partition coefficient (log P), is a critical factor. It influences the ability of a molecule to cross biological membranes, such as the cell membrane or the blood-brain barrier. Research on other heterocyclic dyes has shown that increasing lipophilicity, for instance by introducing bromine atoms, can enhance their photophysical properties for potential biomedical applications. researchgate.netnih.gov However, an optimal balance is required, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.
Applications in Materials Science and Industrial Chemistry
Role as Chemical Building Blocks for Complex Heterocyclic Architectures
The 5-Phenyl-1,2,4-triazine-3-thiol molecule serves as a foundational scaffold for the synthesis of more intricate heterocyclic systems. Its structure contains multiple reactive sites that allow for the construction of fused and substituted derivatives. The thiol (-SH) group is a particularly useful functional handle for building larger molecular architectures through reactions like S-alkylation and condensation. researchgate.netmdpi.com
Research has shown that related triazine thiols can be used as starting materials to create a variety of other heterocyclic rings. For instance, the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) with reagents like ethyl chloroacetate (B1199739) initiates a sequence of reactions that can lead to the formation of new heterocyclic moieties. researchgate.net This initial reaction product can then be further modified by treatment with compounds such as thiourea (B124793) or urea, and subsequently with other reagents, to build complex structures like thiazolidinone and benzimidazole (B57391) derivatives fused or linked to the original triazine core. researchgate.net This versatility establishes this compound and its analogues as key intermediates in synthetic organic chemistry for generating novel molecular frameworks. bldpharm.comnih.gov
| Reactant | Resulting Intermediate/Product | Synthetic Transformation |
|---|---|---|
| Ethyl chloroacetate | Ethyl 2-(triazinylthio)acetate | S-alkylation of the thiol group. researchgate.net |
| Hydrazine (B178648) hydrate (B1144303) | 2-(triazinylthio)acetohydrazide | Formation of a hydrazide from the corresponding ester. researchgate.net |
| Phenyl isothiocyanate | Hydrazinecarbothioamide derivative | Addition to the hydrazide intermediate. researchgate.net |
| 2-Mercaptoacetic acid | Thiazolidinone derivative | Cyclocondensation to form a new five-membered heterocyclic ring. researchgate.net |
Development of Advanced Materials and Polymers with Tailored Properties
The incorporation of the 1,2,4-triazine (B1199460) nucleus into larger molecules is a strategy for creating advanced materials with specific, desirable properties. The electron-deficient nature of the triazine ring makes it a useful component in materials designed for optoelectronic applications. mdpi.com Triazine-based compounds have been investigated as electron-accepting units in materials for dye-sensitized solar cells and as non-fullerene acceptors in organic solar cells. mdpi.comnih.gov
The thiol group of this compound provides a direct route for polymerization. The thiol-epoxy reaction, a type of "click chemistry," is known for its high efficiency and mild reaction conditions, making it suitable for polymer synthesis. mdpi.com By reacting the thiol group with epoxy-functionalized monomers, it is possible to integrate the triazine unit into polymer chains, thereby creating materials that combine the properties of the polymer backbone with the electronic characteristics of the triazine heterocycle. mdpi.com This approach allows for the development of materials with tailored thermal, optical, and electronic properties for a range of advanced applications.
Integration into Coatings and Redox-Active Components
The inherent chemical properties of this compound make it a candidate for integration into functional coatings and redox-active systems. The triazine ring's electron-deficient character allows it to act as an electron acceptor, a key feature for redox-active materials. mdpi.com This property is exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where triazine derivatives can function as electron-transporting or host materials. researchgate.net
Furthermore, compounds with antioxidant properties are valuable as additives in coatings to prevent degradation from oxidative stress. nih.gov Various derivatives of 1,2,4-triazine have been synthesized and have shown significant antioxidant activity, which is a manifestation of their redox properties. nih.govresearchgate.netnih.gov The ability of the triazine moiety to participate in redox reactions suggests its potential utility in creating protective coatings or as a component in redox-flow batteries or sensors.
Potential Utility as Agricultural Chemicals (Herbicides, Fungicides, Insecticides)
The 1,2,4-triazine ring system is a well-established pharmacophore in the field of agrochemicals. Numerous derivatives of 1,2,4-triazine have been developed and investigated for their potent biological activities, which are essential for plant protection. nih.govnih.gov These compounds have demonstrated a broad spectrum of utility as herbicides, fungicides, and insecticides. nih.govijpsr.inforesearchgate.net
The mode of action for many triazole-based fungicides involves the inhibition of key fungal enzymes like lanosterol (B1674476) 14-demethylase (CYP51), which is crucial for fungal cell membrane synthesis. nih.gov The structural features of this compound provide a template that can be chemically modified to optimize activity against specific plant pathogens, weeds, or insect pests. researchgate.netresearchgate.net Research has demonstrated that derivatives of 1,2,4-triazole (B32235) exhibit significant fungicidal effects against various phytopathogens and herbicidal activity against different plant species. nih.govresearchgate.net
| Activity Type | Target Organism/System | Research Finding Summary |
|---|---|---|
| Herbicidal | Dicotyledons (e.g., Lettuce) and Monocotyledons (e.g., Bentgrass) | Certain 1,2,4-triazole derivatives showed moderate to good herbicidal activity against test species. researchgate.net |
| Fungicidal | Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, Botrytis cinerea | Synthesized 1,2,4-triazole derivatives displayed broad-spectrum antifungal activity, with some compounds showing efficacy comparable to commercial fungicides. nih.gov |
| Fungicidal | Candida albicans, Fusarium oxysporum, Aspergillus flavus, Aspergillus niger | Various 1,2,4-triazine derivatives have been screened and shown to possess in vitro antifungal activity against several fungal strains. ijpsr.info |
| Insecticidal | General screening | The 1,2,4-triazole scaffold is recognized as a core structure in the development of insecticides. nih.govresearchgate.net |
| General Biocidal | Plants, Bacteria, Fungi, Protozoa, Parasites | Uncondensed 1,2,4-triazine derivatives are reviewed as versatile biocidal agents for plant protection. nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Green Chemistry Principles in the Synthesis of 5-Phenyl-1,2,4-triazine-3-thiol
The traditional synthesis of this compound and its derivatives often involves multi-step procedures that may utilize hazardous reagents and solvents, generating significant chemical waste. The integration of green chemistry principles is a critical future direction to develop more environmentally benign and efficient synthetic routes.
Future research will likely focus on the adoption of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis (MAOS) has already shown promise in the rapid and efficient solvent-free synthesis of related 1,2,4-triazine (B1199460) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netdoaj.orgrsc.org Similarly, ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields in the synthesis of triazole derivatives. The application of these technologies to the synthesis of this compound could significantly reduce energy consumption and the need for high-boiling-point solvents.
The exploration of catalyst-free and one-pot multi-component reactions represents another promising green approach. ijpsr.info Developing a one-pot synthesis for this compound, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, would streamline the process, reduce solvent usage, and minimize waste. The use of greener and more benign catalysts, potentially including biocatalysts or reusable solid-supported catalysts, is also an area ripe for investigation. Furthermore, the use of environmentally friendly solvents, such as water, ionic liquids, or supercritical fluids, will be crucial in minimizing the environmental footprint of the synthesis process. scbt.com
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste and solvent use, simplified procedures. |
| Catalyst-Free Synthesis | Avoids toxic and expensive metal catalysts, simplifies purification. |
| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety profile. |
Advanced Mechanistic Elucidation of Biological Interactions (In Vitro)
While preliminary studies have indicated the potential biological activities of this compound and its analogs, a deeper understanding of their mechanisms of action at the molecular level is essential for their development as therapeutic agents. Future research will necessitate the use of advanced in vitro techniques to elucidate these interactions.
A key area of focus will be the identification and characterization of specific molecular targets. For instance, derivatives of 1,2,4-triazole-3-thiol have shown inhibitory activity against enzymes like tyrosinase. researchgate.net Future studies on this compound should involve comprehensive enzyme inhibition assays against a panel of relevant enzymes implicated in various diseases. Kinetic studies will be crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), providing valuable insights into how the compound interacts with the enzyme's active site or allosteric sites. rsc.org
Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy can be employed to directly measure the binding affinity and thermodynamics of the interaction between this compound and its target proteins. These methods can provide quantitative data on binding constants (Kd), enthalpy (ΔH), and entropy (ΔS) changes, offering a complete thermodynamic profile of the binding event. Furthermore, techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, revealing the precise binding mode and key molecular interactions.
Investigations into the compound's interaction with nucleic acids are also warranted. Studies on related triazine derivatives have explored their DNA-binding affinity, suggesting that this could be a potential mechanism for their anticancer effects. ijpsr.info Techniques such as UV-Vis spectroscopy, circular dichroism, and DNA footprinting can be used to study the binding of this compound to different forms of DNA and RNA.
Expanding the Scope of Structure-Activity Relationship Studies with Novel Derivatizations
The chemical structure of this compound offers multiple sites for modification, making it an ideal candidate for extensive structure-activity relationship (SAR) studies. A systematic exploration of novel derivatizations is a critical future direction to optimize its biological activity, selectivity, and pharmacokinetic properties.
Future research will involve the synthesis of a diverse library of analogs by modifying key structural features. This includes substitutions on the phenyl ring with various electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal activity. researchgate.net Modifications at the thiol group, such as alkylation or the introduction of different functional groups, could also significantly impact the compound's biological profile. Furthermore, derivatization of the triazine ring itself can lead to novel compounds with enhanced properties.
Quantitative structure-activity relationship (QSAR) studies will play a pivotal role in this endeavor. By correlating the physicochemical properties of the synthesized derivatives with their biological activities, QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds. semanticscholar.orgnih.govresearchgate.net This computational approach can guide the rational design of more potent and selective analogs, thereby accelerating the drug discovery process.
| Structural Modification | Potential Impact on Activity | Relevant Findings for Triazine Derivatives |
| Substitution on the Phenyl Ring | Alteration of electronic and steric properties, influencing binding affinity and selectivity. | Introduction of electron-withdrawing or donating groups can modulate anticancer and enzyme inhibitory activities. researchgate.netresearchgate.net |
| Derivatization of the Thiol Group | Modification of lipophilicity, hydrogen bonding capacity, and metabolic stability. | Alkylation and other modifications can influence biological activity. |
| Modification of the Triazine Core | Changes in the overall scaffold geometry and electronic distribution, potentially leading to new biological targets. | Fusing other heterocyclic rings to the triazine core can enhance antitumor activity. |
Investigation of this compound in Catalysis and Coordination Chemistry
The presence of nitrogen and sulfur heteroatoms in the this compound structure makes it an excellent ligand for the coordination of metal ions. This opens up a promising avenue of research in the fields of catalysis and coordination chemistry.
Future studies will focus on the synthesis and characterization of novel metal complexes of this compound with a wide range of transition metals. The coordination behavior of the ligand, including its ability to act as a monodentate, bidentate, or bridging ligand, will be investigated using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. nih.govnih.gov The electronic and magnetic properties of the resulting complexes will also be of significant interest.
A particularly exciting area for future research is the exploration of the catalytic activity of these metal complexes. The unique electronic and steric environment provided by the this compound ligand could lead to complexes with novel catalytic properties for a variety of organic transformations. For example, related triazine-based metal-organic frameworks have shown photocatalytic activity. rsc.org The potential applications of these complexes in areas such as oxidation, reduction, and cross-coupling reactions will be a key focus.
The development of supramolecular structures based on this compound is another emerging research direction. The ability of the molecule to participate in hydrogen bonding and metal coordination makes it a valuable building block for the construction of complex supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netnih.gov These materials could have applications in gas storage, separation, and sensing.
| Metal Ion | Coordination Complex with Triazole-thiol Ligands | Potential Applications |
| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral and square planar geometries have been suggested for complexes with related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov | Catalysis, antimicrobial agents. |
| Pb(II) | Forms 3D frameworks with related triazine-based ligands. rsc.org | Photocatalysis, photoluminescence. |
| Co(II), Ni(II), Cu(II), Zn(II) | Complexes with Schiff bases derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine have been synthesized and characterized. | Antimicrobial and thermal studies. |
Development of Integrated Computational and Experimental Approaches for Material Design
The convergence of computational modeling and experimental synthesis offers a powerful paradigm for the rational design of novel materials based on the this compound scaffold. Future research will increasingly rely on this integrated approach to predict and create materials with tailored properties.
Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the electronic structure, optical properties, and reactivity of this compound and its derivatives. This can guide the design of molecules with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy.
Molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of these molecules in different environments, providing insights into the formation of supramolecular structures and their stability. This is particularly relevant for the design of liquid crystals and other ordered materials.
The integration of these computational predictions with experimental synthesis and characterization will create a feedback loop, where experimental results are used to refine and validate the computational models. This synergistic approach will accelerate the discovery and development of new materials based on this compound with a wide range of functionalities. For instance, computational screening of a virtual library of derivatives could identify promising candidates for synthesis and experimental testing, significantly reducing the time and resources required for materials discovery.
| Computational Method | Application in Material Design for this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties, including absorption and emission spectra. |
| Molecular Dynamics (MD) Simulations | Study of self-assembly, conformational dynamics, and interactions with other molecules. |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties of new derivatives. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-phenyl-1,2,4-triazine-3-thiol and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or alkylation of pre-formed triazole-thiol precursors. For example, 5-phenyl derivatives are prepared by reacting 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetonitrile with alcohols (e.g., propanol/butanol) under dry HCl saturation . Key steps include refluxing in absolute alcohol, followed by recrystallization from ethanol for purification. Variants with substituents (e.g., methoxy or halogens) require additional alkylation or Mannich reactions .
Q. How are structural ambiguities in 1,2,4-triazole-3-thiol derivatives resolved experimentally?
- Methodological Answer : Elemental analysis (C, H, N, S) and spectroscopic techniques are critical. Proton NMR (¹H-NMR) identifies substituent positions via characteristic shifts: thiol protons appear as broad singlets (~δ 13-14 ppm), while aromatic protons show splitting patterns correlating with substitution . For ambiguous cases, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves tautomeric forms or regiochemistry .
Q. What solubility characteristics influence the choice of solvents for purification?
- Methodological Answer : this compound derivatives are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Recrystallization is optimized using ethanol or methanol, which balance solubility and volatility. For hydrophobic derivatives (e.g., benzyl-substituted), mixed solvents like chloroform/hexane are effective .
Q. How is in vitro bioactivity screening designed for triazole-thiol derivatives?
- Methodological Answer : Standard protocols involve agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (0.5–128 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent blanks are mandatory to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective alkylation of triazole-thiols?
- Methodological Answer : Regioselectivity depends on base strength and solvent polarity. For S-alkylation, K₂CO₃ in acetone promotes thiolate formation, favoring sulfur attack over nitrogen. Kinetic vs. thermodynamic control is assessed by varying temperature: lower temps (~0°C) favor S-alkylation, while higher temps (~60°C) may shift to N-alkylation . Monitoring via TLC (silica, ethyl acetate/hexane) ensures reaction progress.
Q. What statistical approaches resolve contradictions in spectroscopic data for triazole-thiol tautomers?
- Methodological Answer : Conflicting NMR signals (e.g., thiol vs. thione tautomers) are addressed by variable-temperature NMR or deuterium exchange. DFT calculations (e.g., Gaussian09) predict stable tautomers, validated against experimental IR (C=S stretches ~1200 cm⁻¹) and UV-Vis spectra . For quantitative analysis, integration of ¹H-NMR peaks under controlled conditions (dry DMSO-d₆) minimizes solvent effects .
Q. How do computational tools aid in predicting the reactivity of triazole-thiol derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) screens derivatives against enzyme targets (e.g., CYP51 for antifungal activity). QSAR models using descriptors like logP, HOMO-LUMO gaps, and Fukui indices correlate electronic effects with bioactivity. Software suites (e.g., Schrödinger Maestro) optimize synthetic routes by simulating reaction pathways and intermediates .
Q. What strategies mitigate interference from byproducts in triazole-thiol synthesis?
- Methodological Answer : Byproducts (e.g., disulfides from thiol oxidation) are minimized using inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃). Column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) isolates pure products. LC-MS monitors purity, with ESI+ mode detecting sulfur-containing ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
